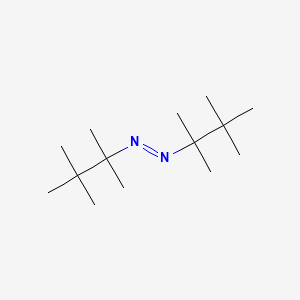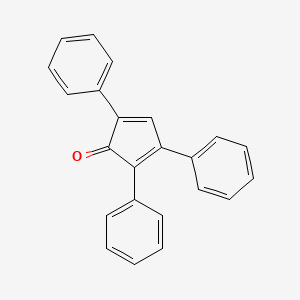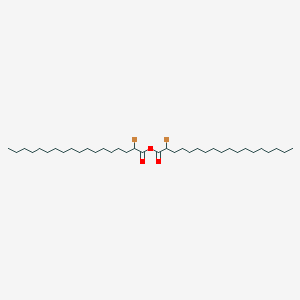
2-Bromooctadecanoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromooctadecanoic anhydride is a chemical compound derived from octadecanoic acid, where a bromine atom is substituted at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
2-Bromooctadecanoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with the sodium salt of a carboxylic acid. For instance, the reaction of 2-bromooctadecanoyl chloride with sodium octadecanoate can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
2-Bromooctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-bromooctadecanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: Such as methanol or ethanol for esterification.
Amines: Such as ammonia or primary amines for amide formation.
Major Products
2-Bromooctadecanoic acid: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
科学的研究の応用
2-Bromooctadecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving fatty acid metabolism and enzyme inhibition.
作用機序
The mechanism of action of 2-Bromooctadecanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group is removed from the anhydride, and the nucleophile loses a hydrogen atom . This mechanism is crucial in its role as an inhibitor of fatty acid oxidation and CPT I .
類似化合物との比較
Similar Compounds
2-Bromooctadecanoic acid: The hydrolyzed form of 2-Bromooctadecanoic anhydride.
Octadecanoic anhydride: Lacks the bromine substitution.
2-Chlorooctadecanoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its bromine substitution, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its ability to inhibit specific enzymes involved in fatty acid metabolism .
特性
CAS番号 |
63620-70-2 |
|---|---|
分子式 |
C36H68Br2O3 |
分子量 |
708.7 g/mol |
IUPAC名 |
2-bromooctadecanoyl 2-bromooctadecanoate |
InChI |
InChI=1S/C36H68Br2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(37)35(39)41-36(40)34(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChIキー |
VPBVTBGGBWLBGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(=O)C(CCCCCCCCCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


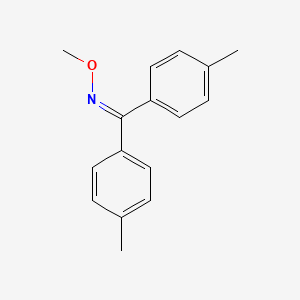
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

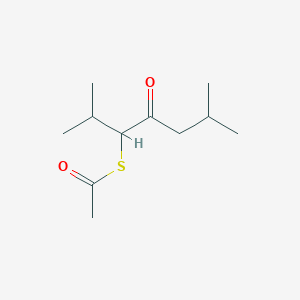
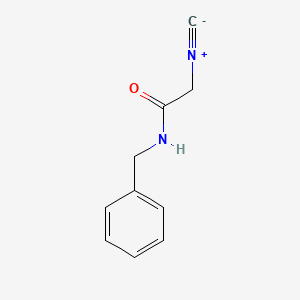

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
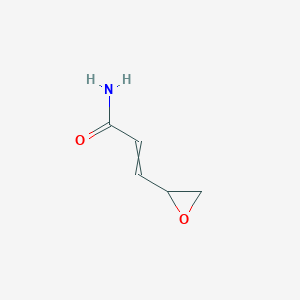
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
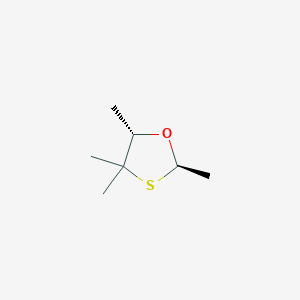
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
